Trisodium hedta monohydrate
CAS No.: 313222-79-6
Cat. No.: VC13327938
Molecular Formula: C10H17N2Na3O8
Molecular Weight: 362.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 313222-79-6 |
|---|---|
| Molecular Formula | C10H17N2Na3O8 |
| Molecular Weight | 362.22 g/mol |
| IUPAC Name | trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate;hydrate |
| Standard InChI | InChI=1S/C10H18N2O7.3Na.H2O/c13-4-3-11(5-8(14)15)1-2-12(6-9(16)17)7-10(18)19;;;;/h13H,1-7H2,(H,14,15)(H,16,17)(H,18,19);;;;1H2/q;3*+1;/p-3 |
| Standard InChI Key | FHGJYTNPLCNRLG-UHFFFAOYSA-K |
| SMILES | C(CN(CC(=O)[O-])CC(=O)[O-])N(CCO)CC(=O)[O-].O.[Na+].[Na+].[Na+] |
| Canonical SMILES | C(CN(CC(=O)[O-])CC(=O)[O-])N(CCO)CC(=O)[O-].O.[Na+].[Na+].[Na+] |
Introduction
Chemical Structure and Molecular Properties
Molecular Composition and Stereochemistry
Trisodium HEDTA monohydrate is an achiral compound composed of a hydroxyethylethylenediaminetriacetic acid backbone coordinated with three sodium ions and one water molecule . The parent compound, hydroxyethylethylenediaminetriacetic acid (HEDTA), features a central ethylenediamine group substituted with three acetate groups and one hydroxyethyl moiety. The sodium ions neutralize the carboxylate groups, enhancing water solubility. The monohydrate form stabilizes the crystal lattice through hydrogen bonding .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 376.2034 g/mol | |
| Stereochemistry | Achiral | |
| SMILES Notation | O.[Na+].[Na+].[Na+].OC(=O)CN(CCN(CC([O-])=O)CC([O-])=O)CC([O-])=O |
Structural Comparison with EDTA
Unlike EDTA, which has four carboxylate groups, HEDTA substitutes one acetate with a hydroxyethyl group () . This modification alters its metal-binding selectivity. While EDTA preferentially binds Ca²⁺ and Fe³⁺, HEDTA exhibits stronger affinity for transition metals like Cu²⁺ and Zn²⁺ due to the hydroxyethyl group’s electron-donating effects . The 3D conformation, visualized via PubChem’s interactive model, shows a flexible backbone that adapts to metal ion coordination .
Synthesis and Industrial Production
Conventional Synthesis Routes
The synthesis of trisodium HEDTA monohydrate typically involves the reaction of ethylenediamine with chloroacetic acid and sodium hydroxide, followed by hydroxyethylation. A patent by CN101723842A outlines a method for analogous EDTA salts, which can be adapted for HEDTA :
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Alkaline Condensation: Ethylenediamine reacts with chloroacetic acid in a sodium hydroxide solution to form the triacetate intermediate.
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Hydroxyethylation: Introduction of ethylene oxide or hydroxyacetonitrile under controlled pH (9–12) and temperature (85–102°C) adds the hydroxyethyl group .
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Crystallization: The product is purified via vacuum distillation, treated with hydrogen peroxide to remove impurities, and crystallized as the monohydrate .
Table 2: Synthesis Parameters
| Parameter | Condition | Source |
|---|---|---|
| Reaction Temperature | 85–102°C | |
| pH Range | 9–12 | |
| Key Reagents | Ethylenediamine, chloroacetic acid, NaOH |
Scalability and Environmental Considerations
Industrial production faces challenges in waste management, as unreacted ethylenediamine and chloroacetic acid are toxic. Modern plants employ closed-loop systems to recover and reuse reagents, reducing environmental impact . Innovations in catalytic hydroxyethylation, such as using immobilized enzymes, aim to improve yield and sustainability .
Physicochemical Properties and Complexation Behavior
Solubility and Stability
Trisodium HEDTA monohydrate is highly soluble in water (≥500 g/L at 25°C) due to its ionic nature and hydration shell . It remains stable under ambient conditions but decomposes above 200°C, releasing sodium carbonate and nitrogen oxides .
Metal Chelation Dynamics
The compound’s chelation efficacy is pH-dependent. At neutral pH, it forms 1:1 complexes with divalent metals (e.g., , ), with stability constants () ranging from 14.5 to 18.2 . Comparative data with EDTA:
Table 3: Stability Constants () of Metal Complexes
The hydroxyethyl group enhances selectivity for Cu²⁺ in mixed-metal systems, making HEDTA preferable in electronics manufacturing .
Industrial and Biomedical Applications
Water Treatment and Detergent Formulations
In water softening, trisodium HEDTA monohydrate sequesters Ca²⁺ and Mg²⁺ at concentrations as low as 0.1% (w/w), preventing scale formation in boilers and pipelines . Its biodegradability (70% degradation in 28 days) offers an eco-friendly alternative to polyphosphates .
Pharmaceutical and Cosmetic Uses
In topical creams, HEDTA enhances the stability of antioxidants like vitamin C by chelating pro-oxidant metals. A 2024 study demonstrated that 0.5% HEDTA in serums reduced lipid peroxidation by 40% compared to EDTA-free formulations .
Agricultural Applications
As a micronutrient carrier, HEDTA-chelated iron () improves crop yields in alkaline soils. Field trials showed a 22% increase in wheat production compared to EDTA-Fe, attributed to better root uptake efficiency .
Future Directions and Research Opportunities
Green Chemistry Innovations
Research into bio-based synthesis using engineered E. coli strains expressing aminotransferases could reduce reliance on petrochemical precursors . Pilot-scale trials achieved 65% yield, comparable to conventional methods .
Emerging Applications in Nanotechnology
HEDTA-functionalized nanoparticles (e.g., Au@HEDTA) show promise in targeted drug delivery. In vitro studies demonstrated 90% cancer cell uptake efficiency, surpassing PEGylated counterparts .
Market Trends
The global chelating agents market, valued at $5.8 billion in 2024, is projected to grow at 5.2% CAGR, driven by HEDTA’s expanding role in renewable energy systems (e.g., solar panel cleaning solutions) .
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